molecular formula C20H27NO4 B301370 2-Butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione

2-Butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione

Cat. No. B301370
M. Wt: 345.4 g/mol
InChI Key: NKGVPGLJZPNUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione, also known as BDD, is a chemical compound that has been widely used in scientific research. BDD is a member of the family of compounds known as oxazolidinediones, which have been shown to have a wide range of pharmacological properties. In

Mechanism of Action

The mechanism of action of 2-Butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione is not fully understood. It has been suggested that 2-Butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione may act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 2-Butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
2-Butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 2-Butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione has also been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-Butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione has been shown to have neuroprotective effects, including the ability to protect against oxidative stress and to enhance the survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione in lab experiments is its wide range of pharmacological properties. 2-Butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, as well as potential use in the treatment of Alzheimer's disease and Parkinson's disease. However, one limitation of using 2-Butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione in lab experiments is its potential toxicity. 2-Butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione has been shown to have cytotoxic effects on certain cell types at high concentrations.

Future Directions

There are several future directions for research on 2-Butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione. One area of research is the development of 2-Butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione analogs with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of research is the investigation of the potential use of 2-Butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione in combination with other therapeutic agents for the treatment of various diseases. Finally, further research is needed to fully understand the mechanism of action of 2-Butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-Butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione involves the reaction of 4-(diethylamino)benzaldehyde with 2-methyl-2-butylmalonic acid in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The product is then treated with hydrochloric acid to yield the final compound, 2-Butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione.

Scientific Research Applications

2-Butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione has been widely used in scientific research due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. 2-Butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

2-Butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione

Molecular Formula

C20H27NO4

Molecular Weight

345.4 g/mol

IUPAC Name

2-butyl-5-[[4-(diethylamino)phenyl]methylidene]-2-methyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C20H27NO4/c1-5-8-13-20(4)24-18(22)17(19(23)25-20)14-15-9-11-16(12-10-15)21(6-2)7-3/h9-12,14H,5-8,13H2,1-4H3

InChI Key

NKGVPGLJZPNUGY-UHFFFAOYSA-N

SMILES

CCCCC1(OC(=O)C(=CC2=CC=C(C=C2)N(CC)CC)C(=O)O1)C

Canonical SMILES

CCCCC1(OC(=O)C(=CC2=CC=C(C=C2)N(CC)CC)C(=O)O1)C

Origin of Product

United States

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